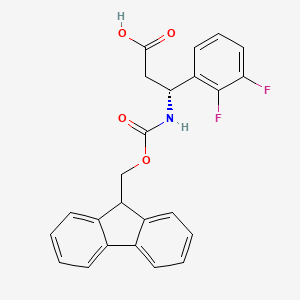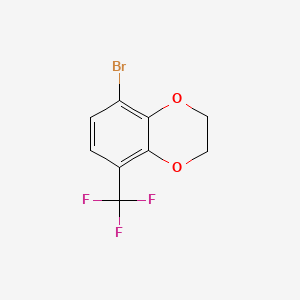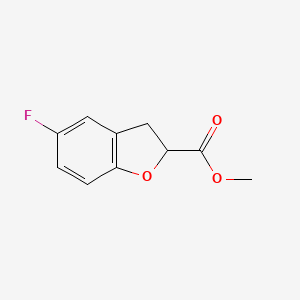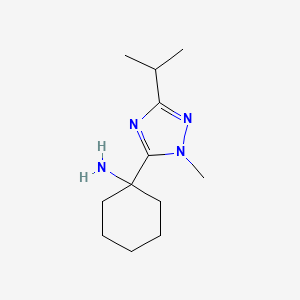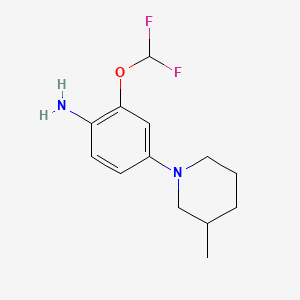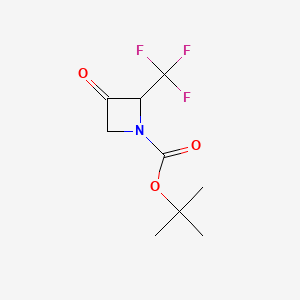
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C9H12F3NO3 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of a trifluoromethyl group and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with trifluoromethylating agents. One common method includes the oxidation of hydroxyl groups on an aza ring to form the ketone . The reaction conditions often require the use of oxidizing agents and may involve catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of the ketone group to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield ketones, while reduction reactions produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring may also play a role in binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: A similar compound without the trifluoromethyl group.
Tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: A piperidine derivative with similar functional groups.
Uniqueness
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate is unique due to the presence of both the trifluoromethyl group and the azetidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H12F3NO3 |
|---|---|
Poids moléculaire |
239.19 g/mol |
Nom IUPAC |
tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H12F3NO3/c1-8(2,3)16-7(15)13-4-5(14)6(13)9(10,11)12/h6H,4H2,1-3H3 |
Clé InChI |
TVLOZHADRHNSSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(=O)C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





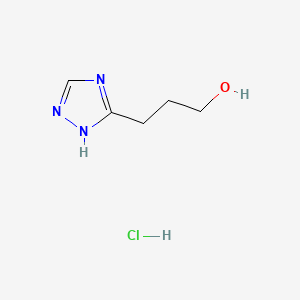
![N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)




